

physicochemical characteristics of 2-Hexyl-1-dodecanol

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Compound of Interest

Compound Name: 2-Hexyl-1-dodecanol

Cat. No.: B1181050

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An In-depth Technical Guide to the Physicochemical Characteristics of **2-Hexyl-1-dodecanol**

Introduction

2-Hexyl-1-dodecanol (CAS No: 110225-00-8) is a C18 branched-chain primary alcohol. It belongs to the class of Guerbet alcohols, which are known for their unique molecular architecture that imparts distinct and valuable properties compared to their linear-chain counterparts.^[1] The branching disrupts crystal lattice formation, resulting in significantly lower melting points and excellent fluidity, even at low temperatures.^[1] While a linear C18 alcohol like 1-octadecanol is a waxy solid at room temperature, **2-Hexyl-1-dodecanol** remains a liquid.^[1]

This technical guide provides a comprehensive overview of the physicochemical characteristics of **2-Hexyl-1-dodecanol**, its synthesis, and its applications, with a focus on data relevant to researchers, scientists, and drug development professionals. It is important to note that much of the detailed experimental data in scientific literature is for the closely related C16 analogue, 2-Hexyl-1-decanol (CAS No: 2425-77-6). Where data for the C18 alcohol is unavailable, data for the C16 analogue is provided for comparison, as their properties and reaction mechanisms are very similar.

Physicochemical Characteristics

The physical and chemical properties of **2-Hexyl-1-dodecanol** are summarized below. Its branched, saturated hydrocarbon chain provides high oxidative and thermal stability, while the

primary hydroxyl group remains reactive for various chemical modifications.[\[1\]](#)

Quantitative Data Summary

The key quantitative physicochemical properties for **2-Hexyl-1-dodecanol** (C18) and its commonly referenced analogue 2-Hexyl-1-decanol (C16) are presented in the tables below for easy comparison.

Table 1: Physicochemical Properties of **2-Hexyl-1-dodecanol** (C18)

Property	Value	Reference(s)
CAS Number	110225-00-8	[1] [2]
Molecular Formula	C ₁₈ H ₃₈ O	[1] [3]
Molecular Weight	270.50 g/mol	[1] [2]
Appearance	Colorless to pale yellow liquid	[1] [3]
Melting Point	-10 °C (est.); -7.5 °C	[2] [4]
Boiling Point	331.64 °C @ 760 mmHg (est.); 120 °C @ 1 Torr	[2] [4]
Density	0.836 g/cm ³	[4]
Flash Point	124.9 °C (est.)	[2] [4]
Refractive Index	n ₂₀ /D 1.449	[1] [4]
Water Solubility	0.01745 mg/L @ 25 °C (est.)	[2]
logP (o/w)	7.815 (est.)	[2]

| Vapor Pressure | 1.11E-05 mmHg @ 25°C [\[4\]](#) |

Table 2: Physicochemical Properties of 2-Hexyl-1-decanol (C16)

Property	Value	Reference(s)
CAS Number	2425-77-6	[5][6][7][8]
Molecular Formula	C ₁₆ H ₃₄ O	[6][7]
Molecular Weight	242.44 g/mol	[6][7][9]
Appearance	Colorless liquid/oil	[6][10]
Melting Point	-21 to -15 °C	[5][8][10][11]
Boiling Point	193-197 °C @ 33 mmHg	[5][8][10][11]
Density	0.836 g/mL @ 25 °C	[5][8][10][11]
Flash Point	159 °C (closed cup)	[5][8]
Refractive Index	n ₂₀ /D 1.449	[5][8][10][11]
Solubility	Insoluble in water; Soluble in ethanol, ether, benzene, chloroform, methanol	[6][11]
logP (o/w)	6.66 @ 20°C	[11]

| pKa | 15.08 ± 0.10 (Predicted) | [11] |

Experimental Protocols & Synthesis

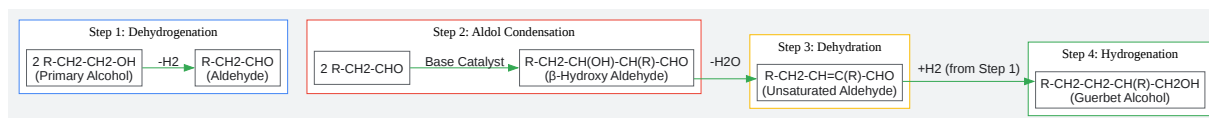
2-Hexyl-1-dodecanol is primarily synthesized via the Guerbet reaction. An alternative route involves the hydrogenation of fatty acid esters.

Protocol 1: Guerbet Reaction Synthesis

The Guerbet reaction, discovered by Marcel Guerbet, is a dimerization of a primary alcohol to form a larger, β-branched primary alcohol.[12] For the synthesis of 2-Hexyl-1-decanol (C16), the precursor is 1-octanol.

Methodology:

- **Reactant Charging:** A multi-neck flask equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a Dean-Stark apparatus is charged with the precursor alcohol (e.g., 40 g of 1-octanol).[7]
- **Catalyst Addition:** An alkaline catalyst, such as granular potassium hydroxide (e.g., 1.5 wt%), and a co-catalyst, like a copper-nickel catalyst on a hydrotalcite support (e.g., 1 wt%), are added to the flask.[7]
- **Reaction Conditions:** The mixture is heated under a nitrogen flow (50-60 mL/min) to the reflux temperature of the alcohol (approx. 195-200 °C).[7] The reaction is typically run for several hours (e.g., 8 hours) at a temperature up to 225 °C, with water being continuously removed via the Dean-Stark trap.[7]
- **Purification:** After cooling, the reaction mixture is centrifuged to remove the catalyst and any precipitated potassium carboxylate soaps (a by-product of the Cannizzaro side reaction).[7] [13] The final product is then purified by fractional vacuum distillation to separate the desired Guerbet alcohol from unreacted precursor alcohol.[1][7]



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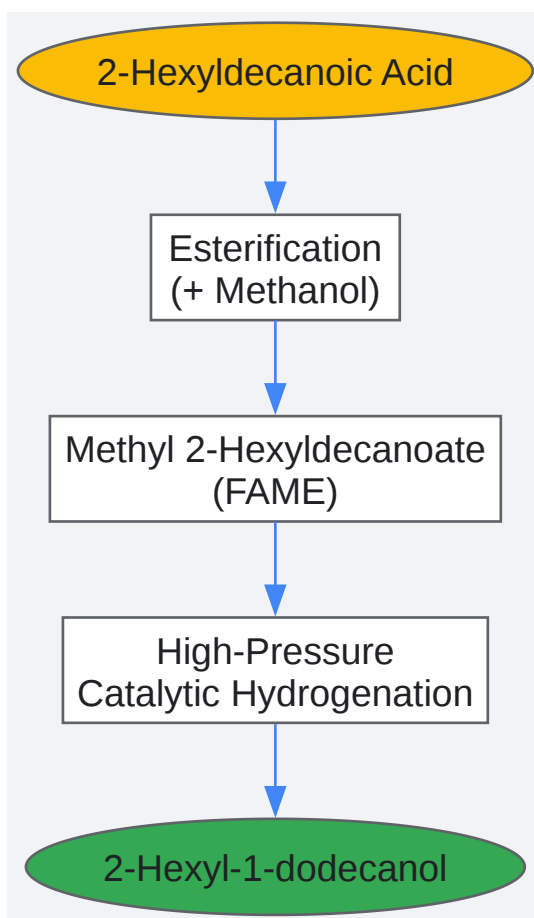
Caption: The four-step mechanism of the Guerbet reaction.

Protocol 2: Hydrogenation of Fatty Acid Esters

This alternative two-step method offers greater control over the final product structure.[1]

Methodology:

- Ester Synthesis: A C18 branched-chain fatty acid (2-hexyldecanoic acid) is first synthesized. This acid is then esterified, typically to its methyl ester (methyl 2-hexyldecanoate).[1]
- Catalytic Hydrogenation: The resulting fatty acid methyl ester (FAME) is subjected to high-pressure hydrogenation over a heterogeneous catalyst.[1] The catalyst is chosen to efficiently reduce the ester group to a primary hydroxyl group, yielding **2-Hexyl-1-dodecanol**. [1]



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Caption: Workflow for synthesis via fatty acid ester hydrogenation.

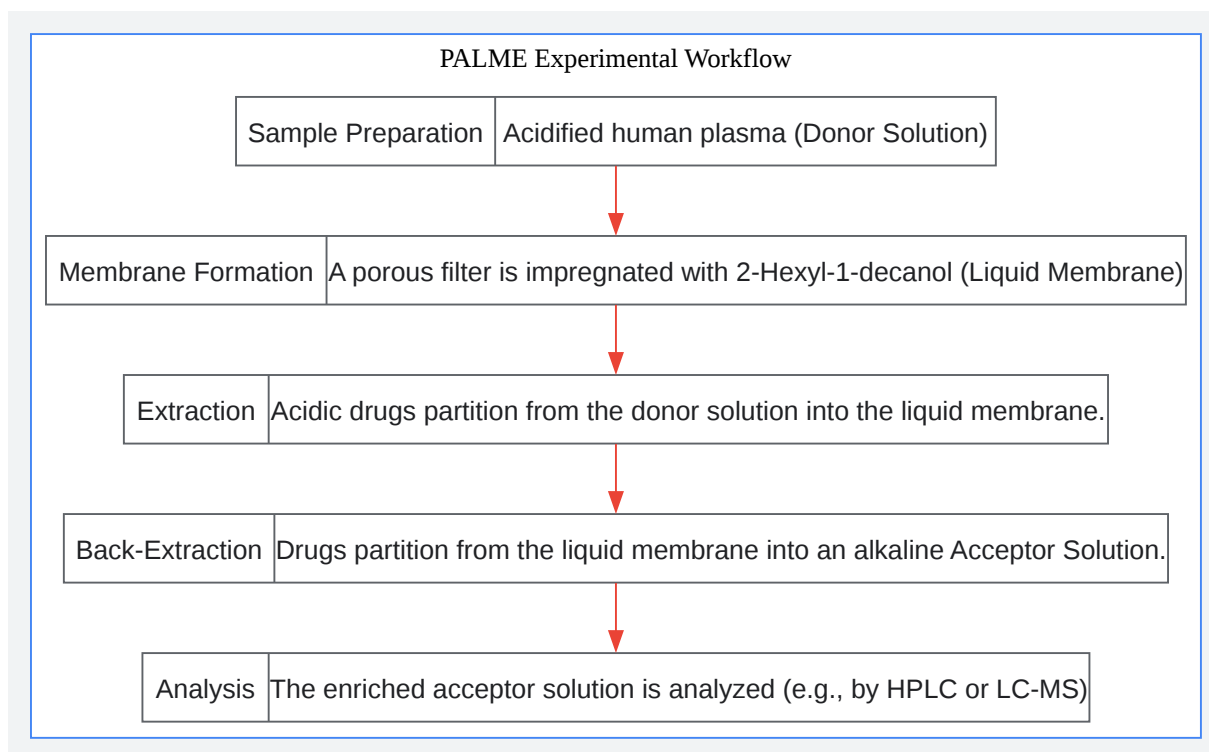
Applications in Research and Drug Development

2-Hexyl-1-dodecanol's unique properties make it a valuable compound in various scientific fields.

- **Chemical Intermediate:** It serves as a high-purity, regiospecific branched compound for introducing liquidity and lubrication into formulations.^[1] The primary hydroxyl group allows for subsequent reactions like esterification, ethoxylation, and propoxylation to create derivatives with unique characteristics.^{[1][2]}
- **Specialty Solvent:** Its branched structure and hydrophobic nature make it an excellent solvent for nonpolar compounds.^[1] This property is leveraged in extraction and purification processes.^[1]
- **Drug Development & Analysis:** A significant application is its use as an organic solvent in advanced extraction techniques for bioanalysis.^[1] Specifically, 2-Hexyl-1-decanol is used in Parallel Artificial Liquid Membrane Extraction (PALME) to isolate non-polar acidic drugs from human plasma samples prior to analysis.^{[10][11]}
- **Cosmetic and Pharmaceutical Formulations:** Due to its low irritation potential, liquidity, and emollient properties, it is used as a skin-conditioning agent and solvent in cosmetic and pharmaceutical preparations.^{[1][10][11][14]}

Workflow: Parallel Artificial Liquid Membrane Extraction (PALME)

The PALME technique is used for sample preparation in bioanalysis, where 2-Hexyl-1-decanol can function as the organic liquid membrane.



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Caption: Workflow for drug extraction using PALME.

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